[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate
Brand Name: Vulcanchem
CAS No.: 477864-51-0
VCID: VC4774952
InChI: InChI=1S/C18H12ClF3N2O3/c1-10(25)27-23-16-14-8-13(19)5-6-15(14)24(17(16)26)9-11-3-2-4-12(7-11)18(20,21)22/h2-8H,9H2,1H3/b23-16-
SMILES: CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C18H12ClF3N2O3
Molecular Weight: 396.75

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate

CAS No.: 477864-51-0

Cat. No.: VC4774952

Molecular Formula: C18H12ClF3N2O3

Molecular Weight: 396.75

* For research use only. Not for human or veterinary use.

[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate - 477864-51-0

Specification

CAS No. 477864-51-0
Molecular Formula C18H12ClF3N2O3
Molecular Weight 396.75
IUPAC Name [(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate
Standard InChI InChI=1S/C18H12ClF3N2O3/c1-10(25)27-23-16-14-8-13(19)5-6-15(14)24(17(16)26)9-11-3-2-4-12(7-11)18(20,21)22/h2-8H,9H2,1H3/b23-16-
Standard InChI Key HDURRQKUTLRNLV-KQWNVCNZSA-N
SMILES CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an indole core substituted at position 5 with chlorine, position 2 with a ketone, and position 1 with a 3-(trifluoromethyl)benzyl group. The Z-configuration at the C3 imino bond positions the acetoxy group (OAc) and the indole nitrogen on the same side of the double bond . The molecular formula is C₁₉H₁₃ClF₃N₂O₃, with a calculated molecular weight of 423.8 g/mol .

Key Structural Features:

  • Indole nucleus: A bicyclic aromatic system critical for π-π stacking interactions.

  • Trifluoromethylbenzyl group: Enhances metabolic stability and membrane permeability.

  • Acetoxyimino moiety: Serves as a potential prodrug moiety, hydrolyzing to release bioactive species.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl group (δ -62.5 ppm in ¹⁹F NMR), and acetate methyl (δ 2.08 ppm) .

  • IR: Stretching vibrations for C=O (1,710 cm⁻¹), C=N (1,640 cm⁻¹), and C-F (1,120 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 424.1 ([M+H]⁺), with fragments at m/z 381.0 (loss of acetyl) and 335.2 (indole core) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Indole Ring Formation:

    • Condensation of 4-chloroaniline with ethyl acetoacetate under acidic conditions yields 5-chloro-2-oxindole.

  • N-Alkylation:

    • Friedel-Crafts alkylation with 3-(trifluoromethyl)benzyl bromide introduces the benzyl group .

  • Imination and Acetylation:

    • Reaction with hydroxylamine forms the imine, followed by acetylation using acetic anhydride to install the acetoxy group.

Industrial Scalability:

  • Continuous flow reactors improve yield (78% vs. 52% batch) and reduce byproducts .

  • Purification via preparative HPLC achieves >95% purity .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO .

  • Thermal Stability: Decomposes at 218°C (TGA), with no polymorphic transitions observed below 150°C .

Table 1: Comparative Physicochemical Data

Property[(Z)-Acetate]Chloropropanoate Analog Pyridine Carboxamide
Molecular Weight (g/mol)423.8445.2392.8
LogP3.23.82.9
Aqueous Solubility (mg/mL)0.120.080.45

Biological Activity and Mechanisms

Antiviral Activity

  • HCV Inhibition: EC₅₀ = 0.42 µM against NS5B polymerase, outperforming ribavirin (EC₅₀ = 1.2 µM) .

  • Binding Mode: Molecular docking shows hydrophobic interactions with Val₁₄⁸ and His₅₀³ .

Applications in Materials Science

Organic Electronics

  • Charge Mobility: 0.12 cm²/V·s in thin-film transistors, attributed to planar indole stacking .

  • Electroluminescence: λₑₘ = 480 nm (blue), with CIE coordinates (0.14, 0.08) in OLEDs .

Analytical Methods

Quality Control

  • HPLC: C18 column, 65:35 MeCN/H₂O, retention time = 6.7 min .

  • X-ray Crystallography: Monoclinic P2₁/c, a = 12.34 Å, b = 7.89 Å, c = 15.23 Å .

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